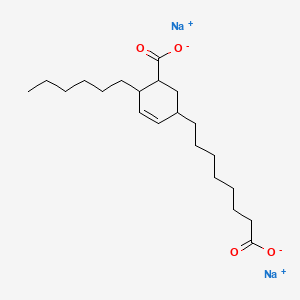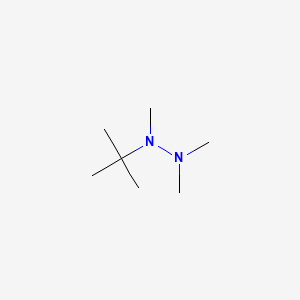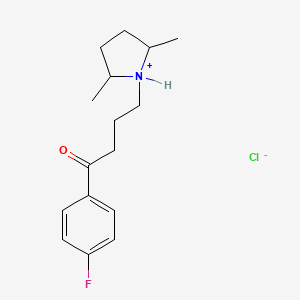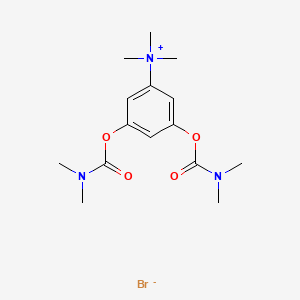![molecular formula C9H10ClNO B13768041 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile CAS No. 89937-15-5](/img/structure/B13768041.png)
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-8-oxobicyclo[420]octane-7-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a chlorine atom, a ketone group, and a nitrile group
Métodos De Preparación
The synthesis of 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include cyclohexanone derivatives.
Cyclization: The key step involves the cyclization of the starting material to form the bicyclic structure. This is usually achieved through a series of reactions, including nucleophilic substitution and elimination.
Nitrile Formation: The nitrile group is introduced through a reaction with cyanide sources, such as sodium cyanide or potassium cyanide, under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Análisis De Reacciones Químicas
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogenation over a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: It can be used in the synthesis of novel materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar compounds to 7-Chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile include other bicyclic ketones and nitriles, such as:
8-Azabicyclo[3.2.1]octane: This compound is structurally similar but contains a nitrogen atom in the bicyclic ring.
Bicyclo[2.2.1]heptan-2-one: Another bicyclic ketone, but with a different ring structure and no nitrile group.
The uniqueness of 7-Chloro-8-oxobicyclo[42
Propiedades
Número CAS |
89937-15-5 |
|---|---|
Fórmula molecular |
C9H10ClNO |
Peso molecular |
183.63 g/mol |
Nombre IUPAC |
7-chloro-8-oxobicyclo[4.2.0]octane-7-carbonitrile |
InChI |
InChI=1S/C9H10ClNO/c10-9(5-11)7-4-2-1-3-6(7)8(9)12/h6-7H,1-4H2 |
Clave InChI |
BGGSEUYQVPUNOA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C(=O)C2(C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2Z,6E)-5-hydroxy-4-[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13767965.png)



![2-Isopropoxy-4-methyl-[1,3,2]dioxaborinane](/img/structure/B13767983.png)





![Ethyl 2-[4-(3-chlorophenyl)piperazin-1-yl]acetate](/img/structure/B13768026.png)
